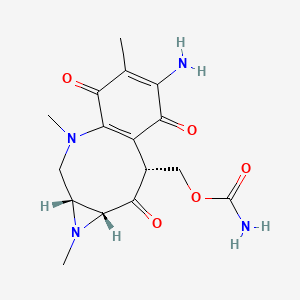
Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylidenebutanedioic acid; styrene” is a combination of several important chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Butyl prop-2-enoate: This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
2-hydroxyethyl 2-methylprop-2-enoate:
Analyse Des Réactions Chimiques
Butyl prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, oxidation, and esterification. It can be polymerized to form poly(butyl acrylate), which is used in paints, sealants, and adhesives . The compound can also react with strong oxidizing agents, acids, and bases .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(hydroxyethyl methacrylate) (pHEMA), which is used in contact lenses and hydrogels . It can also undergo esterification and cross-linking reactions .
Applications De Recherche Scientifique
Butyl prop-2-enoate: Butyl prop-2-enoate is widely used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, caulks, fibers, leather, and packaging materials .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is primarily used in the production of hydrogels for contact lenses and drug delivery systems. Its ability to form hydrophilic networks makes it ideal for biomedical applications, including soft contact lenses and tissue engineering .
Mécanisme D'action
Butyl prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming flexible and durable polymers. These polymers exhibit properties such as mechanical strength, flexibility, and UV resistance, making them suitable for various industrial applications .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate forms hydrophilic networks through polymerization, which allows for high water retention and oxygen permeability. This property is crucial for its use in contact lenses and other biomedical applications .
Comparaison Avec Des Composés Similaires
Butyl prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate, which also form polymers with similar properties. butyl prop-2-enoate offers better flexibility and lower volatility .
2-hydroxyethyl 2-methylprop-2-enoate: Similar compounds include methyl methacrylate and ethylene glycol dimethacrylate. While these compounds also form hydrophilic networks, 2-hydroxyethyl 2-methylprop-2-enoate provides better water retention and biocompatibility .
Conclusion
The combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, 2-methylidenebutanedioic acid, and styrene represents a versatile group of compounds with significant applications in various fields. Their unique properties and reactions make them valuable in industrial, biomedical, and scientific research applications.
Propriétés
Numéro CAS |
25119-70-4 |
|---|---|
Formule moléculaire |
C26H36O9 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H6O4/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-3(5(8)9)2-4(6)7/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
BVZDSIUKQMXIIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Numéros CAS associés |
25119-70-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




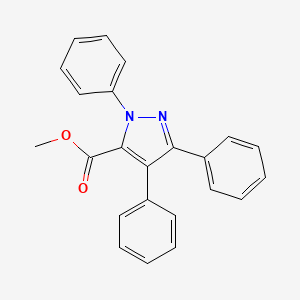
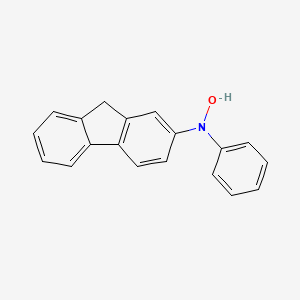
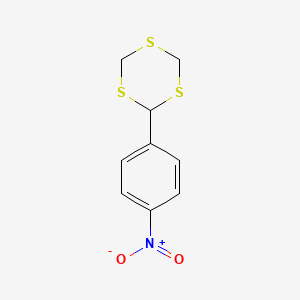
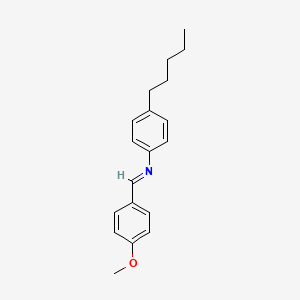
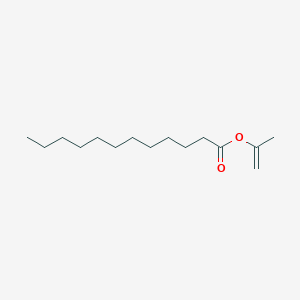
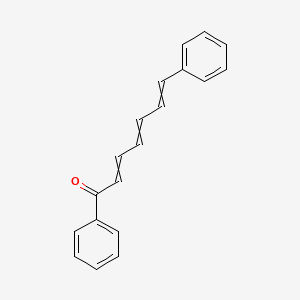
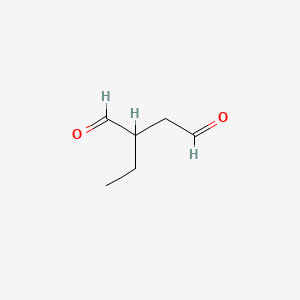
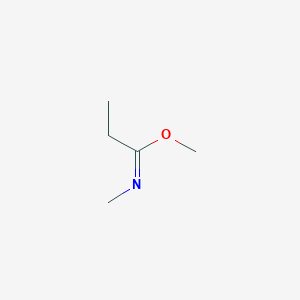
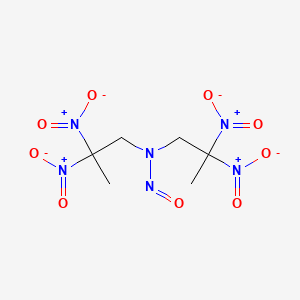

![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
